molecular formula C7H2Cl2F2O B12853847 2,4-dichloro-5-fluoro-benzoyl Fluoride CAS No. 86522-92-1

2,4-dichloro-5-fluoro-benzoyl Fluoride

Cat. No.: B12853847
CAS No.: 86522-92-1
M. Wt: 210.99 g/mol
InChI Key: RKSFYVMVPGFXLN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-benzoyl fluoride is an organic compound with the molecular formula C7H2Cl2FCOF. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 5. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-dichloro-5-fluoro-benzoyl fluoride involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. The reaction proceeds as follows:

C6H3Cl2FO2H+SOCl2C7H2Cl2FCOCl+HCl+SO2C6H3Cl2FO2H + SOCl2 → C7H2Cl2FCOCl + HCl + SO2 C6H3Cl2FO2H+SOCl2→C7H2Cl2FCOCl+HCl+SO2

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is carried out in a controlled environment to ensure high yield and purity of the product. The reaction is usually performed in the presence of a solvent such as dichloromethane to facilitate the reaction and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-benzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide are used. The reaction is usually performed at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

2,4-Dichloro-5-fluoro-benzoyl fluoride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: In the development of new drugs, particularly those targeting bacterial infections and cancer.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro-benzoyl fluoride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to form amides, esters, and other derivatives. The compound’s ability to form stable intermediates and products makes it valuable in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 2,4-Dichloro-5-fluorobenzoic acid
  • 2,4-Dichloro-5-fluorobenzyl alcohol

Uniqueness

2,4-Dichloro-5-fluoro-benzoyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity and makes it a versatile intermediate for various chemical transformations. Its ability to undergo multiple types of reactions, including nucleophilic substitution, hydrolysis, and reduction, further distinguishes it from other similar compounds.

Properties

CAS No.

86522-92-1

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

IUPAC Name

2,4-dichloro-5-fluorobenzoyl fluoride

InChI

InChI=1S/C7H2Cl2F2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H

InChI Key

RKSFYVMVPGFXLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)F

Origin of Product

United States

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